

Commercial Suppliers and Technical Guide for Research-Grade Solvent Yellow 56

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Compound of Interest

Compound Name: Solvent Yellow 56

Cat. No.: B7821021

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 56, also known by its chemical name N,N-diethyl-p-(phenylazo)aniline, is a lipophilic azo dye.[1][2] While traditionally used in industrial applications for coloring plastics, oils, fats, and waxes, its properties as a fluorescent, lipophilic molecule make it a compound of interest for research applications, particularly in the life sciences.[1][3][4] This guide provides a comprehensive overview of commercially available research-grade **Solvent Yellow 56**, its technical specifications, and detailed protocols for its application in cell biology research, specifically for cell membrane staining and fluorescence microscopy.

Commercial Suppliers of Research-Grade Solvent Yellow 56

A variety of chemical suppliers offer **Solvent Yellow 56**, often under its chemical name 4-(Diethylamino)azobenzene, in purities suitable for research applications. Researchers should always request a Certificate of Analysis (CoA) to ensure the purity and quality of the compound meet the requirements of their specific experimental setup.

Table 1: Prominent Commercial Suppliers of Research-Grade **Solvent Yellow 56**

Supplier	Product Name(s)	Purity	Notes
Achemtek	Solvent yellow 56	98+%	For research and development use only.
Thermo Scientific Chemicals (Alfa Aesar)	4-(Diethylamino)azobenzene	98%	Available through various distributors.
CymitQuimica	Solvent Yellow 56 / 4-(Diethylamino)azobenzene	>97.0%(T)(HPLC)	Multiple purity grades may be available.
MedChemExpress	Solvent Yellow 56 / 4-(Diethylamino)azobenzene	Research Grade	Marketed as a fluorescent dye for research use only.
ChemicalBook	Solvent Yellow 56	99%	Lists multiple suppliers with varying purities.

Physicochemical Properties

Solvent Yellow 56 is a reddish-yellow powder that is insoluble in water but soluble in many organic solvents. Its lipophilic nature is key to its application in staining cell membranes.

Table 2: Quantitative Data for **Solvent Yellow 56**

Property	Value	Source(s)
Chemical Formula	C ₁₆ H ₁₉ N ₃	
Molecular Weight	253.34 g/mol	
CAS Number	2481-94-9	
Appearance	Deep reddish-yellow powder	
Melting Point	94-96 °C / 168 °C	
Solubility (at 20°C)		(Note: Varies by source)
Acetone	171.3 g/L	
Butyl Acetate	146.3 g/L	
Methylbenzene (Toluene)	371.9 g/L	
Dichloromethane	500 g/L	
Ethyl Alcohol	41.4 g/L	
Water	264 µg/L at 25°C	
Heat Resistance (in PS)	120 - 220 °C	
Light Fastness	4-5	

Experimental Protocols

Given that **Solvent Yellow 56** is a lipophilic fluorescent dye, its application for cell membrane staining is analogous to that of other well-established lipophilic tracers like DiI and DiO. The following protocols are adapted from established methods for these dyes and should be optimized for your specific cell type and experimental conditions.

Protocol 1: Preparation of Solvent Yellow 56 Stock Solution

Objective: To prepare a concentrated stock solution for subsequent dilution into working solutions.

Materials:

- Research-grade **Solvent Yellow 56** powder
- Dimethyl sulfoxide (DMSO) or Ethanol (EtOH), high purity
- Vortex mixer
- Microcentrifuge tubes or glass vials
- Water bath or incubator set to 55°C (optional)

Methodology:

- Weigh out a precise amount of **Solvent Yellow 56** powder.
- Prepare a 1-5 mM stock solution by dissolving the powder in DMSO or ethanol. For example, for a 1 mM solution, dissolve 2.53 mg of **Solvent Yellow 56** in 10 mL of solvent.
- Vortex the solution vigorously to aid dissolution. The dye may take some time to fully dissolve.
- If necessary, gently heat the solution to 55°C and continue to vortex periodically until the dye is completely solubilized.
- Store the stock solution at 4°C, protected from light. Under these conditions, the solution should be stable for several months.

Protocol 2: Staining of Live Adherent Cells for Fluorescence Microscopy

Objective: To label the plasma membrane of live adherent cells for visualization.

Materials:

- **Solvent Yellow 56** stock solution (1-5 mM)
- Adherent cells cultured on coverslips or in imaging-compatible plates

- Normal cell culture growth medium (pre-warmed to 37°C)
- Phosphate-buffered saline (PBS) or other balanced salt solution
- Fluorescence microscope with appropriate filter sets

Methodology:

- Prepare a staining medium by diluting the **Solvent Yellow 56** stock solution into the normal growth medium to a final working concentration of 1-10 μM . Mix well by vortexing. The optimal concentration should be determined empirically.
- Remove the existing growth medium from the cultured cells.
- Add a sufficient volume of the staining medium to completely cover the cells.
- Incubate the cells at 37°C for 20-30 minutes. The optimal incubation time will vary depending on the cell type and should be optimized to achieve uniform labeling.
- Remove the staining medium.
- Wash the cells by adding fresh, pre-warmed growth medium and incubating at 37°C for 5 minutes. Repeat this wash step two more times to remove any unbound dye.
- Replace the wash medium with fresh, pre-warmed medium or an appropriate imaging buffer (e.g., PBS).
- Image the stained cells using a fluorescence microscope. It is recommended to use a confocal microscope to minimize out-of-focus light and obtain crisp images of the cell membrane.

Protocol 3: Staining of Live Cells in Suspension

Objective: To label the plasma membrane of cells in suspension for applications like flow cytometry or tracking.

Materials:

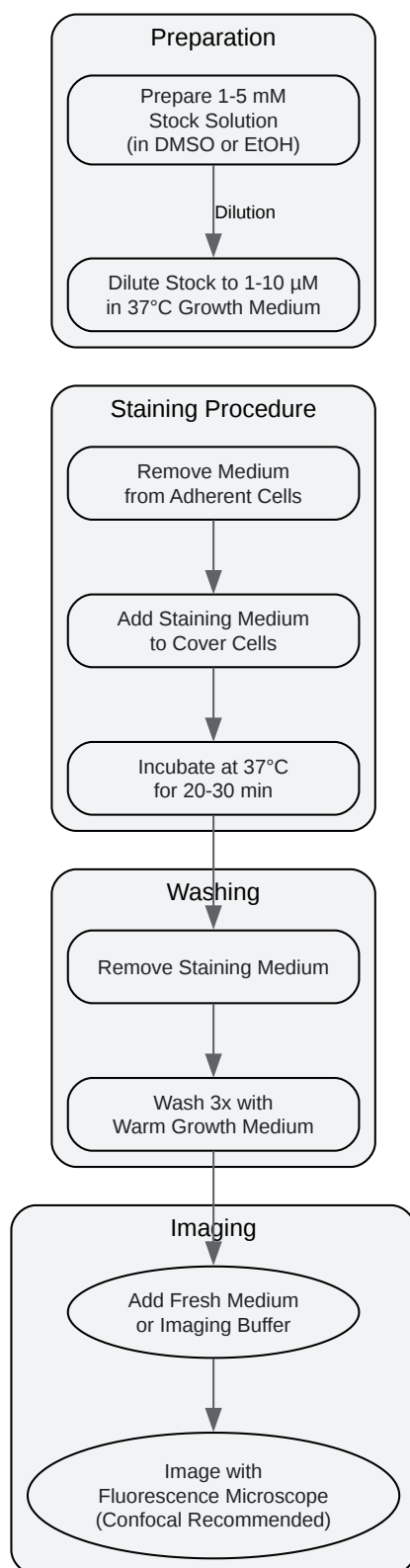
- **Solvent Yellow 56** stock solution (1-5 mM)
- Cells in suspension
- Normal cell culture growth medium (pre-warmed to 37°C)
- Centrifuge

Methodology:

- Adjust the cell density to approximately 1×10^6 cells/mL in pre-warmed growth medium.
- Add the **Solvent Yellow 56** stock solution directly to the cell suspension to achieve a final working concentration of 1-10 μ M. Mix well by gentle vortexing or flicking the tube.
- Incubate for 20 minutes at 37°C. Optimization of incubation time may be necessary.
- Pellet the cells by centrifugation at approximately 350 x g for 5 minutes.
- Remove the supernatant and wash the cells by gently resuspending the pellet in fresh, pre-warmed medium.
- Repeat the centrifugation and wash steps (Steps 4 and 5) two more times to ensure complete removal of unbound dye.
- Resuspend the final cell pellet in fresh medium for subsequent analysis.

Visualizations

Experimental Workflow for Staining Live Adherent Cells



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Caption: Workflow for staining live adherent cells with **Solvent Yellow 56**.

Health and Safety Considerations

Solvent Yellow 56 is an azo dye. While many azo dyes are considered safe, some can release aromatic amines, which may pose health risks. It is crucial to handle this compound with appropriate laboratory safety measures.

- **Personal Protective Equipment (PPE):** Always wear safety goggles, gloves, and a lab coat when handling the powder or solutions.
- **Handling:** Avoid creating dust when working with the powder. Use a chemical fume hood if there is a risk of inhalation. Avoid contact with skin and eyes.
- **Disposal:** Dispose of waste according to institutional and local regulations for chemical waste.
- **First Aid:** In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If swallowed or in case of eye contact, seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before use.

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